molecular formula C13H15F2N3O3 B3073642 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid CAS No. 1018126-85-6

3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

Cat. No.: B3073642
CAS No.: 1018126-85-6
M. Wt: 299.27 g/mol
InChI Key: GMOABHGCVLWAKK-UHFFFAOYSA-N
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Description

3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid is a useful research compound. Its molecular formula is C13H15F2N3O3 and its molecular weight is 299.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a difluoromethyl group and a pyrazole ring have been reported to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

SDH inhibitors typically bind to the SDH complex and prevent the oxidation of succinate to fumarate . This disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death.

Biochemical Pathways

The inhibition of SDH affects two major biochemical pathways: the citric acid cycle and the electron transport chain . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is the final stage of cellular respiration, where the majority of ATP is produced. Disruption of these pathways can lead to a variety of downstream effects, including energy depletion and oxidative stress.

Pharmacokinetics

The compound’s molecular weight (29927 g/mol) and its calculated properties such as topological polar surface area (754) and XLogP3 (07) suggest that it may have good bioavailability .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the inhibition of sdh can lead to cell death due to energy depletion and oxidative stress .

Properties

IUPAC Name

3-[4-(difluoromethyl)-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c1-2-4-17-7-9-8(12(14)15)6-10(19)18(13(9)16-17)5-3-11(20)21/h6-7,12H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOABHGCVLWAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 2
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 3
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 4
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 6
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

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